molecular formula C36H58O3 B13793539 alpha-Linolenic anhydride CAS No. 55726-27-7

alpha-Linolenic anhydride

Cat. No.: B13793539
CAS No.: 55726-27-7
M. Wt: 538.8 g/mol
InChI Key: FPWRACULEOPBSB-NWUVBWGCSA-N
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Description

Alpha-Linolenic anhydride is a derivative of alpha-linolenic acid, an essential omega-3 fatty acid. Alpha-linolenic acid is commonly found in seeds and oils such as flaxseed, chia, and hemp. It is known for its health benefits, including anti-inflammatory and cardiovascular protective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of alpha-linolenic anhydride typically involves the dehydration of alpha-linolenic acid. This can be achieved through various chemical reactions, including the use of dehydrating agents like acetic anhydride or phosphorus pentoxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction of alpha-linolenic acid from natural sources such as flaxseed oil, followed by chemical dehydration. The process may include steps like urea complexation and low-temperature crystallization to purify the alpha-linolenic acid before conversion to its anhydride form .

Chemical Reactions Analysis

Types of Reactions

Alpha-linolenic anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen, peroxides, and enzymes like lipoxygenases.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

Alpha-linolenic anhydride has a wide range of applications in scientific research:

Mechanism of Action

Alpha-linolenic anhydride exerts its effects primarily through its conversion to alpha-linolenic acid and subsequent metabolites. These metabolites, including eicosapentaenoic acid and docosahexaenoic acid, are incorporated into cell membranes, affecting membrane fluidity and signaling pathways. They also produce oxylipins, which have anti-inflammatory and pro-resolution effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-linolenic anhydride is unique due to its specific structure and the bioactive metabolites it produces. Its ability to be converted into long-chain omega-3 fatty acids like eicosapentaenoic acid and docosahexaenoic acid distinguishes it from other similar compounds .

Properties

CAS No.

55726-27-7

Molecular Formula

C36H58O3

Molecular Weight

538.8 g/mol

IUPAC Name

[(9E,12E,15E)-octadeca-9,12,15-trienoyl] (9E,12E,15E)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C36H58O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20H,3-4,9-10,15-16,21-34H2,1-2H3/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+

InChI Key

FPWRACULEOPBSB-NWUVBWGCSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

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